(S)-(+)-Tetrahydrofurfurylamine

Vue d'ensemble

Description

(S)-Tetrahydrofuran-2-yl-methylamine is a synthetic intermediate useful for pharmaceutical synthesis.

Activité Biologique

(S)-(+)-Tetrahydrofurfurylamine is a compound derived from tetrahydrofuran and has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings on the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

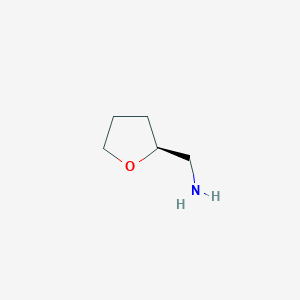

This compound is characterized by its tetrahydrofuran ring structure with an amine functional group. The synthesis of this compound typically involves the amination of furfuryl alcohol, which can be catalyzed by various methods, including the use of RANEY® nickel as a catalyst for switchable reductive amination processes. This method allows for the selective formation of either furfurylamine or tetrahydrofurfurylamine depending on reaction conditions, achieving yields upwards of 91% under optimal conditions .

Pharmacological Properties

The pharmacological potential of this compound is primarily linked to its structural similarity to muscarine, a well-known bioactive compound. Muscarine and its analogs have been studied for their interactions with muscarinic acetylcholine receptors, which play critical roles in various physiological processes. Preliminary studies suggest that tetrahydrofurfurylamines may exhibit similar receptor activity, making them candidates for further investigation in neuropharmacology .

Table 1: Biological Activities of this compound

Case Studies and Research Findings

- Muscarinic Activity : A study investigated the binding affinity of various tetrahydrofurfurylamine derivatives to muscarinic receptors. Results indicated that certain analogs exhibited significant agonistic activity, suggesting potential therapeutic applications in treating cognitive disorders .

- Antimicrobial Properties : Research has shown that this compound displays antimicrobial activity against several bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate neurotransmitter dynamics, particularly enhancing acetylcholine release in neuronal cultures .

Applications De Recherche Scientifique

Medicinal Chemistry

Biologically Active Compounds

Tetrahydrofurfurylamines, including (S)-(+)-Tetrahydrofurfurylamine, are important intermediates in the synthesis of biologically active compounds. They serve as precursors for muscarine analogs, which have implications in pharmacology due to their interactions with neurotransmitter systems. Research has shown that these compounds can be synthesized via mesylation and subsequent displacement reactions, yielding novel muscarine derivatives with potential therapeutic applications .

Case Study: Muscarine Analogs

A study focused on synthesizing muscarine analogs demonstrated the viability of using tetrahydrofurfurylamines in developing compounds that could modulate cholinergic activity. The methodology involved mesylation of tetrahydrofuryl diols followed by nucleophilic substitution with amines, resulting in various muscarine analogs suitable for biological testing . These findings underscore the compound's relevance in drug development.

Catalytic Applications

Sustainable Amination Processes

this compound can be produced from bio-based feedstocks, highlighting its role in sustainable chemistry. A notable catalytic process involves the transformation of furfuryl alcohol into tetrahydrofurfurylamine using RANEY® nickel as a catalyst. This method allows for efficient amination under mild conditions without the need for external hydrogen sources .

Case Study: Bio-Based Amines Production

In a study exploring the selective transformation of biomass-derived substrates, researchers successfully converted furfural into functionalized tetrahydrofurfurylamines with high yields (up to 85%) through a one-pot reaction involving hydrogenation and reductive amination. This approach not only emphasizes the utility of this compound but also contributes to the development of sustainable processes for producing valuable amines from renewable resources .

Chemical Interactions and Material Science

Thermodynamic Studies

this compound has been used to investigate specific interactions between unlike molecules by calculating molar excess enthalpies. Such studies are crucial for understanding solvation effects and molecular interactions, which can inform the design of new materials and chemical processes .

Case Study: Molar Excess Enthalpy Calculations

Research involving the calculation of molar excess enthalpies has revealed insights into how tetrahydrofurfurylamine interacts with various solvents and solutes. This information is vital for optimizing formulations in pharmaceuticals and other chemical products where solubility and interaction dynamics are critical .

Environmental Applications

Hydrogenolysis Reactions

Recent advancements have shown that this compound can undergo selective hydrogenolysis to produce piperidine derivatives. This transformation is significant as it opens pathways for recycling bio-renewable resources into valuable nitrogen-containing compounds, thus contributing to a circular economy in chemical manufacturing .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Synthesis of muscarine analogs | Development of novel cholinergic modulators |

| Catalytic Processes | Sustainable transformation of biomass-derived substrates | High yield production of tetrahydrofurfurylamines |

| Chemical Interactions | Thermodynamic studies on molecular interactions | Insights into solvation effects |

| Environmental Chemistry | Hydrogenolysis for recycling bio-renewable resources | Production of piperidine derivatives |

Propriétés

IUPAC Name |

[(2S)-oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOGYQAEJGADFJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348926 | |

| Record name | (S)-(+)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7175-81-7 | |

| Record name | (S)-(+)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-Tetrahydrofurfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.